

2-Fluoro-5-phenylpyrimidine CAS number and identifiers

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Compound of Interest

Compound Name: 2-Fluoro-5-phenylpyrimidine

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In-Depth Technical Guide: 2-Fluoro-5-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-5-phenylpyrimidine** (CAS Number: 62850-13-9), a fluorinated pyrimidine derivative of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known identifiers and discusses the broader context of fluorinated pyrimidines in pharmaceutical research, including general synthetic strategies and potential biological significance. The guide aims to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds.

Chemical Identifiers and Properties

Precise quantitative physical and chemical properties for **2-Fluoro-5-phenylpyrimidine** are not readily available in the surveyed literature. However, key identifiers have been compiled below.



Identifier	Value	Source
CAS Number	62850-13-9	[1]
Molecular Formula	C10H7FN2	
Molecular Weight	174.18 g/mol	
Canonical SMILES	C1=CC=C(C=C1)C2=CN=C(N =C2)F	_
InChI Key	Not available	-

Note: Properties such as melting point, boiling point, and density have not been found in the reviewed literature.

Introduction to Fluorinated Pyrimidines in Drug Discovery

Fluorine-containing organic molecules are of significant interest in drug development. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including metabolic stability, bioavailability, and binding affinity to biological targets. Pyrimidine scaffolds are also a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, from anticancer to antiviral drugs. The combination of these two features in compounds like **2-Fluoro-5-phenylpyrimidine** makes them attractive candidates for novel therapeutic development.

Phenyl-substituted pyrimidines, in particular, have been investigated for their potential as inhibitors of various kinases, including Bruton's tyrosine kinase (BTK), which is crucial in the B-cell receptor (BCR) signaling pathway.[2] Dysregulation of the BCR pathway is implicated in several B-cell malignancies.[2]

Synthesis of Phenylpyrimidine Derivatives: A General Overview

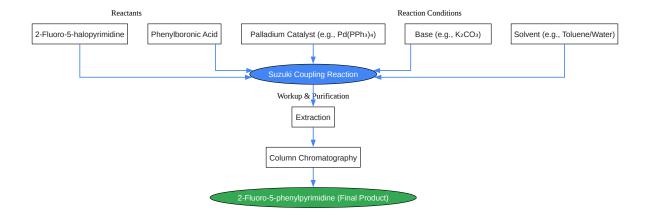
While a specific, detailed experimental protocol for the synthesis of **2-Fluoro-5- phenylpyrimidine** was not found, the synthesis of structurally similar phenylpyrimidine



derivatives often involves cross-coupling reactions. A common and versatile method is the Suzuki coupling reaction.

Hypothetical Synthetic Workflow: Suzuki Coupling

The following diagram illustrates a generalized workflow for the synthesis of a phenylpyrimidine derivative, which could be adapted for **2-Fluoro-5-phenylpyrimidine**. This would typically involve the coupling of a pyrimidine derivative with a phenylboronic acid derivative.



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Caption: Generalized workflow for the synthesis of **2-Fluoro-5-phenylpyrimidine** via a Suzuki coupling reaction.



General Experimental Protocol for Suzuki Coupling (Hypothetical)

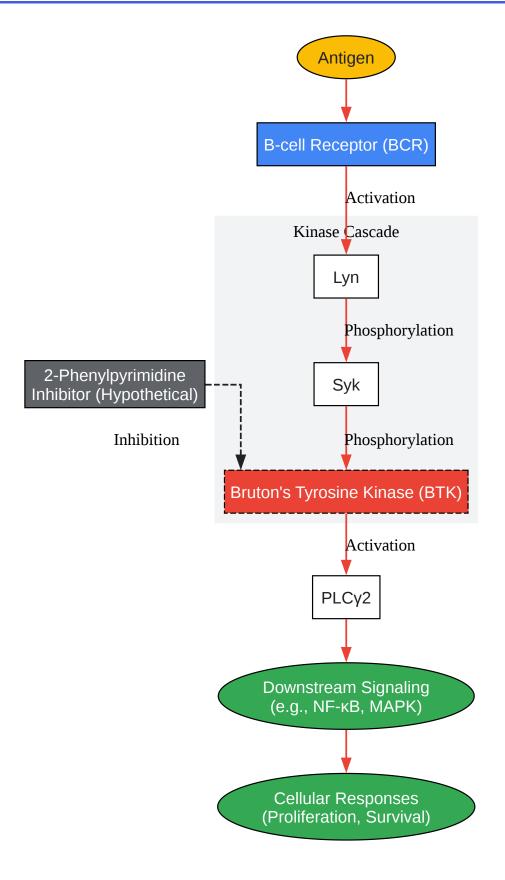
- Reaction Setup: To a reaction vessel, add the 2-fluoro-5-halopyrimidine (e.g., 2-fluoro-5-bromopyrimidine), phenylboronic acid, a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0), and a suitable base (e.g., potassium carbonate).
- Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution.
- Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: After cooling to room temperature, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-Fluoro-5-phenylpyrimidine.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of **2-Fluoro-5-phenylpyrimidine** are not documented, related 2-phenylpyrimidine derivatives have been investigated as inhibitors of Bruton's tyrosine kinase (BTK).[2] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2]

The diagram below illustrates a simplified representation of the B-cell receptor signaling pathway, highlighting the potential point of intervention for a BTK inhibitor.





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Caption: Simplified B-cell receptor (BCR) signaling pathway, indicating the potential inhibitory action of 2-phenylpyrimidine derivatives on BTK.

Conclusion

2-Fluoro-5-phenylpyrimidine represents a chemical entity with potential for further investigation in the field of drug discovery, given the established importance of both the fluorinated pyrimidine and phenylpyrimidine scaffolds. While specific data on its synthesis, properties, and biological activity are currently scarce in the public domain, this guide provides a framework based on related compounds to inform future research endeavors. Further experimental work is necessary to fully elucidate the characteristics and potential applications of this molecule.

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References

- 1. 2-fluoro-5-phenylpyrimidine | CAS#:62850-13-9 | Chemsrc [chemsrc.com]
- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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